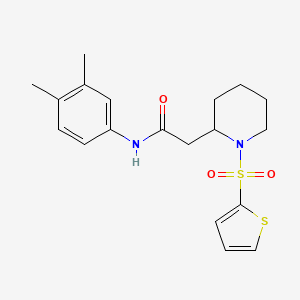

N-(3,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Beschreibung

N-(3,4-Dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethylphenyl group linked to an acetamide core, which is further substituted with a piperidine ring modified by a thiophene-2-sulfonyl moiety. The thiophene sulfonyl group may enhance electronic interactions or metabolic stability compared to simpler substituents .

Eigenschaften

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c1-14-8-9-16(12-15(14)2)20-18(22)13-17-6-3-4-10-21(17)26(23,24)19-7-5-11-25-19/h5,7-9,11-12,17H,3-4,6,10,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZKFHRVVPXVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Sulfonylation: The thiophene ring is introduced via a sulfonylation reaction, where thiophene-2-sulfonyl chloride reacts with the piperidine derivative.

Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with 3,4-dimethylphenyl acetic acid under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

Substitution: Halogenating agents or nucleophiles such as sodium methoxide in polar solvents.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its interactions with biological macromolecules, potentially serving as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus altering the biochemical pathway.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamides, focusing on substituent effects, synthetic routes, physicochemical properties, and biological relevance.

Substituent Effects on Physicochemical Properties

- In contrast, the dichlorophenyl group in increases electronegativity, possibly improving binding to hydrophobic enzyme pockets.

- Sulfonyl vs. Thio/Sulfamoyl Groups : The thiophen-2-ylsulfonyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the molecule metabolically compared to the thioether in compound 10 or the sulfamoyl group in .

- Heterocyclic Moieties : Piperidine (target) and piperazine () scaffolds differ in basicity and conformational flexibility, influencing CNS penetration. Thiazole () and pyrimidine () rings contribute to hydrogen bonding and π-π stacking interactions .

Biologische Aktivität

N-(3,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant research findings.

- Molecular Formula : C21H27N3O4S2

- Molecular Weight : 449.58 g/mol

- IUPAC Name : N'-(3,4-dimethylphenyl)-N-[2-(1-thiophen-2-ylsulfonyl)piperidin-2-yl]acetamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of thiophene derivatives with piperidine and subsequent acetamide formation. Various methods have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Antibacterial and Antifungal Properties

In vitro studies have shown that this compound possesses antibacterial and antifungal activities. It has been effective against several strains of bacteria and fungi, indicating its potential use in treating infections caused by resistant pathogens. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Neuropharmacological Effects

This compound has also been evaluated for its neuropharmacological effects. Preliminary studies suggest that it may exhibit analgesic and antidepressant properties by modulating neurotransmitter systems in the brain. For instance, it may interact with serotonin and norepinephrine receptors, enhancing mood and reducing pain perception .

Case Study 1: Antitumor Efficacy

A recent study conducted on a series of synthesized compounds similar to this compound reported significant cytotoxicity against human breast cancer cells (MCF-7). The study utilized MTT assays to quantify cell viability post-treatment. Results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antibacterial Activity

In another investigation focusing on the antibacterial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) that suggest it could be a candidate for further development as an antimicrobial agent.

Research Findings Summary Table

Q & A

Q. What quality controls are essential during large-scale synthesis for reproducibility?

- Critical Checks :

- Intermediate Purity : ≥95% by HPLC at each synthetic step .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How can researchers validate target engagement in complex biological systems?

- Tools :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding in lysates .

- Photoaffinity Labeling : Use a radiolabeled or biotinylated probe for pull-down assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.